molecular formula C9H6F3IO B1325235 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone CAS No. 898787-69-4

1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone

Cat. No.: B1325235
CAS No.: 898787-69-4
M. Wt: 314.04 g/mol
InChI Key: JHQOXKAOUYHDNC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone (CAS 898787-69-4) is a high-value organofluorine building block with the molecular formula C 9 H 6 F 3 IO and a molecular weight of 314.04 g/mol . This compound features a reactive trifluoromethyl ketone group adjacent to a 4-iodophenyl moiety, making it a versatile intermediate in synthetic and medicinal chemistry. Its primary research application lies in its role as a key precursor. The electron-withdrawing trifluoromethyl group (CF 3 ) adjacent to the carbonyl significantly enhances its electrophilicity, making it a reactive handle for nucleophilic addition or a precursor for heterocyclic synthesis . Concurrently, the iodine atom on the aromatic ring serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings . This dual functionality allows researchers to efficiently construct more complex molecules, particularly those containing the metabolically stable trifluoromethyl group, which is a sought-after motif in the development of pharmaceuticals and agrochemicals. The compound has a predicted density of 1.801 g/cm³ and a boiling point of 251.9°C at 760 mmHg . As a Warning-labeled substance, it requires careful handling, with precautions to avoid inhalation, skin contact, and eye contact . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-iodophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-1-3-7(13)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQOXKAOUYHDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645253
Record name 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-69-4
Record name 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of a Precursor Aromatic Compound in Trifluoroacetic Acid

A patented method (CN112062669A) describes a process where a precursor compound (referred to as formula II) undergoes reduction in trifluoroacetic acid using triethylsilane as the reducing agent. The reaction conditions are optimized to achieve high yield and purity:

This method avoids the use of environmentally harmful reagents like thionyl chloride and minimizes the formation of ortho-para isomers, which are difficult to separate. The process is suitable for industrial scale-up due to simple operation and inexpensive reagents.

Trifluoroacetylation of 4-Iodoacetophenone

Another common synthetic route involves the trifluoroacetylation of 4-iodoacetophenone using trifluoroacetic anhydride under catalytic conditions. This method is widely used in laboratory and industrial settings:

  • Starting material: 4-Iodoacetophenone
  • Reagent: Trifluoroacetic anhydride
  • Catalyst: Often Lewis acids or acid catalysts (specific catalysts vary)
  • Conditions: Controlled temperature and pressure to optimize yield and purity
  • Outcome: Introduction of the trifluoromethyl ketone group at the propanone position

This approach benefits from the commercial availability of 4-iodoacetophenone and the straightforward reaction mechanism. Industrial production may employ continuous flow reactors and advanced purification to enhance efficiency.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Industrial Suitability
Reduction in TFA with Triethylsilane Trifluoroacetic acid, triethylsilane, 15–25 °C, 13–19 h Simple operation, low-cost reagents, high selectivity Long reaction time, requires careful pH control High (scalable, environmentally friendlier)
Trifluoroacetylation of 4-Iodoacetophenone 4-Iodoacetophenone, trifluoroacetic anhydride, catalyst Straightforward, uses commercially available starting materials Requires catalyst optimization, possible side reactions High (common industrial method)

Detailed Reaction Mechanism Insights

  • Reduction Method: Triethylsilane acts as a hydride donor in the acidic medium of trifluoroacetic acid, reducing the precursor compound to the target ketone. The acidic environment stabilizes intermediates and facilitates selective reduction without over-reduction or side reactions.

  • Trifluoroacetylation: The electrophilic trifluoroacetyl group from trifluoroacetic anhydride reacts with the aromatic ketone (4-iodoacetophenone) to form the trifluoromethyl ketone. Catalysts enhance the electrophilicity and control regioselectivity.

Research Findings and Optimization Notes

  • The reduction method's reaction progress is monitored by TLC, HPLC, or LC-MS to ensure complete conversion and minimize impurities.

  • Optimal molar ratios and temperature control are critical to maximize yield and reduce by-product formation.

  • Post-reaction work-up involving pH adjustments and solvent extraction is essential for isolating the pure product.

  • Industrial adaptations include continuous flow synthesis to improve reaction control and throughput.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone serves as a crucial building block in the synthesis of biologically active compounds. Its incorporation into drug molecules can enhance metabolic stability and improve binding affinity to target receptors.

Case Study: Anticancer Activity

  • A derivative of this compound was shown to induce apoptosis in cancer cell lines by activating caspase pathways, demonstrating its potential in cancer therapy .

Agrochemicals

The compound's fluorinated properties make it suitable for developing agrochemicals that require enhanced stability and efficacy. Its ability to interact with biological membranes allows for better penetration and effectiveness in agricultural applications.

Material Science

In material science, the compound is utilized to synthesize fluorinated polymers and materials that exhibit unique thermal and mechanical properties. These materials are often more resistant to degradation and can perform better under extreme conditions.

Toxicity Studies

Toxicity assessments indicate that this compound exhibits cytotoxic effects at certain concentrations. For example, an IC50 value of approximately 35 μM was reported in specific cell lines. The mechanism appears to involve mitochondrial dysfunction and increased apoptotic markers .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of 1,1,1-trifluoro-2-propanone derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone C₁₀H₇F₃IO 4-iodophenyl Potential radiopharmaceutical applications* Target
1,1,1-Trifluoro-3-(4-methoxyphenyl)-2-propanone C₁₀H₉F₃O₂ 4-methoxyphenyl Boiling point: 61°C; higher polarity
1,1,1-Trifluoro-3-(2-pyridyl)-2-propanone C₇H₅F₃NO 2-pyridyl Mp: 112–113°C; used in coordination chemistry
3-Phenyl-1,1,1-trifluoroacetone C₉H₇F₃O Phenyl Simpler analog; lower molecular weight
1,1,1-Trifluoro-3-(quinolin-2-ylthio)-2-propanone C₁₁H₇F₃NOS Quinolinylthio Increased complexity; sulfur enhances reactivity

Substituent Impact :

  • Electron-withdrawing groups (e.g., -I, -CF₃) : The iodine atom in the target compound enhances electrophilicity at the ketone group compared to electron-donating substituents (e.g., -OCH₃ in ). This may accelerate nucleophilic addition reactions.
  • Steric effects : The bulky iodine substituent may hinder reactions at the aromatic ring compared to smaller groups like -CH₃ or -OCH₃.
Physical and Spectral Properties
  • Melting Points : Pyridyl derivatives exhibit a wide range (e.g., 112–170°C for 2a and 2b in ), influenced by crystal packing and hydrogen bonding. The iodine substituent’s polarizability may increase melting points compared to -CH₃ or -OCH₃ analogs.
  • Spectroscopy :
    • ¹H NMR : Pyridyl analogs (e.g., 2a in ) show aromatic proton signals at δ 7.6–8.6 ppm. The iodine atom’s deshielding effect may shift signals downfield.
    • IR : Trifluoroacetone derivatives exhibit strong C=O stretches near 1,630–1,680 cm⁻¹ .
Key Data Table
Property Target Compound 4-Methoxyphenyl Analog 2-Pyridyl Analog 3-Phenyl Analog
Molecular Weight 318.07 g/mol* 218.17 g/mol 187.12 g/mol 188.15 g/mol
Boiling Point Not reported 61°C Not reported Not reported
Melting Point Not reported Not reported 112–113°C Not reported
Yield in Synthesis Not reported Not reported 84% Not reported
Key Applications Imaging*, coordination Solubility-driven uses Ligand synthesis Intermediate in organofluorine chemistry

*Calculated based on molecular formula.

Biological Activity

1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone (commonly referred to as TFIP) is a synthetic organic compound notable for its unique functional groups, which confer significant biological activity. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

TFIP features a trifluoromethyl group and an iodophenyl moiety attached to a propanone backbone. The molecular formula of TFIP is C10H8F3IO, with a molecular weight of approximately 346.08 g/mol. The trifluoromethyl group enhances lipophilicity, promoting membrane permeability and interaction with cellular targets. The iodophenyl group facilitates halogen bonding and other non-covalent interactions, which are crucial for its biological activity .

The biological activity of TFIP is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows TFIP to integrate into lipid membranes, affecting membrane fluidity and permeability.
  • Protein Binding : The iodophenyl group can engage in halogen bonding, enhancing binding affinity to specific proteins involved in signaling pathways.
  • Induction of Apoptosis : Preliminary studies suggest that TFIP may promote apoptosis in cancer cells by activating caspase pathways .

Biological Activity

Research indicates that TFIP exhibits potential therapeutic properties, including:

  • Antimicrobial Activity : Investigations have shown that TFIP can inhibit the growth of various bacterial strains, suggesting its usefulness as an antimicrobial agent .
  • Anticancer Properties : TFIP has been explored for its ability to inhibit tumor growth in vitro and in vivo. Studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of TFIP on small-cell lung cancer (SCLC) cell lines, it was found that the compound inhibited cell proliferation with an IC50 value in the nanomolar range. The mechanism involved robust cleavage of PARP and caspase-3, indicating strong apoptosis induction .

Case Study 2: Antimicrobial Activity

TFIP was tested against several bacterial pathogens, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined for various strains, showcasing its potential as a new class of antimicrobial agents .

Research Findings Summary

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in SCLC cell lines
Antimicrobial ActivityInhibited growth of multiple bacterial strains
Mechanism of ActionEnhanced membrane permeability; protein binding

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